molecular formula C15H17BrN2OS B2989997 (Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)pivalamide CAS No. 865175-22-0

(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)pivalamide

Cat. No.: B2989997
CAS No.: 865175-22-0
M. Wt: 353.28
InChI Key: WEPHFHINSHBTGY-VKAVYKQESA-N
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Description

The compound (Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)pivalamide features a benzo[d]thiazole core substituted with an allyl group at position 3, a bromine atom at position 6, and a pivalamide moiety attached to the thiazol-2-ylidene nitrogen. The Z-configuration indicates the spatial arrangement of substituents around the imine double bond, which is critical for its electronic and steric properties.

Properties

IUPAC Name

N-(6-bromo-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN2OS/c1-5-8-18-11-7-6-10(16)9-12(11)20-14(18)17-13(19)15(2,3)4/h5-7,9H,1,8H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEPHFHINSHBTGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N=C1N(C2=C(S1)C=C(C=C2)Br)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)pivalamide is a compound belonging to the benzothiazole derivatives, which are known for their diverse biological activities. This article delves into its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • Molecular Formula : C19H17BrN2O3S
  • Molecular Weight : 433.32 g/mol
  • CAS Number : 865175-08-2

The structure features a benzothiazole core, an allyl group, and a bromine atom, which contribute to its unique reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzothiazole Ring : This is achieved through cyclization reactions involving 2-aminothiophenol and suitable aldehydes.
  • Bromination : The benzothiazole derivative is brominated using bromine or N-bromosuccinimide (NBS).
  • Allylation : The introduction of the allyl group is performed using allyl halides in the presence of bases.
  • Formation of the Ylidene Group : This involves reacting the allylated benzothiazole with an aldehyde or ketone.
  • Coupling with Pivalamide : Finally, the ylidene intermediate is coupled with pivalamide to yield the target compound.

Anticancer Properties

Research indicates that benzothiazole derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have shown to inhibit cancer cell proliferation by targeting specific enzymes involved in cell cycle regulation.

A study demonstrated that derivatives of benzothiazole can induce apoptosis in various cancer cell lines, suggesting a potential mechanism of action through the modulation of apoptotic pathways .

Antibacterial and Antifungal Activity

Benzothiazole compounds are also recognized for their antibacterial and antifungal properties. The presence of the bromine atom in this compound enhances its interaction with microbial cell membranes, leading to increased permeability and subsequent cell death.

A comparative study showed that similar compounds exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains .

The mechanism underlying the biological activity of this compound involves:

  • Enzyme Inhibition : The compound may inhibit key enzymes associated with cancer cell proliferation and bacterial growth.
  • Membrane Disruption : Its structural components allow it to disrupt microbial membranes, leading to loss of integrity and function.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cells, contributing to their cytotoxic effects.

Case Studies

  • Anticancer Study : A recent publication highlighted that a related benzothiazole derivative showed significant cytotoxicity against MCF-7 breast cancer cells, with an IC50 value indicating effective concentration for inhibition .
  • Antimicrobial Evaluation : Another study reported that a similar compound displayed notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) below clinically relevant thresholds .

Comparison with Similar Compounds

Key Structural and Functional Attributes:

  • Core Heterocycle: The benzo[d]thiazole scaffold is known for its conjugation-stabilized aromatic system, enabling π-π interactions in biological targets.
  • Substituents :
    • 3-Allyl Group : Enhances hydrophobicity and may facilitate [2+2] cycloaddition or radical reactions for further derivatization.
    • 6-Bromo : A halogen substituent that increases lipophilicity and serves as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura).
    • Pivalamide : A bulky tertiary amide that improves metabolic stability by resisting enzymatic hydrolysis.

To contextualize the unique features of the target compound, we compare it with structurally related molecules from recent literature.

Benzo[d]thiazol-2(3H)-ylidene Derivatives

Example Compound:

N-((Z)-3-((E)-4-((3-Amino-5-carbamoylpyridin-2-yl)amino)but-2-en-1-yl)-6-carbamoyl-4-(3-hydroxypropoxy)benzo[d]thiazol-2(3H)-ylidene)-4-ethyl-2-methyloxazole-5-carboxamide

  • Core Structure : Same benzo[d]thiazol-2(3H)-ylidene scaffold.
  • Substituents: 3-Butenyl linker with a pyridinylamino group. 6-Carbamoyl and 4-hydroxypropoxy groups. Oxazole carboxamide side chain.
  • Key Differences: Polar substituents (carbamoyl, hydroxypropoxy) enhance aqueous solubility, unlike the bromine and pivalamide in the target compound.

Thiadiazol-2-ylidene Derivatives

Example Compounds:
  • N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g)
  • N-[3-(3-Chlorophenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4h)
  • Core Structure: Thiadiazole ring (non-fused) vs. fused benzo[d]thiazole in the target.
  • Substituents: Aryl groups (3-methylphenyl, 3-chlorophenyl) at position 3. Acryloyl moieties with dimethylamino groups. Benzamide substituents.
  • Dimethylamino-acryloyl groups introduce basicity and electron-donating effects, contrasting with the electron-withdrawing bromine in the target.

Comparative Data Table

Parameter Target Compound Benzo[d]thiazole Analog Thiadiazole Analogs (4g, 4h)
Core Structure Benzo[d]thiazol-2(3H)-ylidene Benzo[d]thiazol-2(3H)-ylidene Thiadiazol-2-ylidene
Key Substituents 3-Allyl, 6-Br, pivalamide 3-Butenyl, 6-carbamoyl, 4-hydroxypropoxy 3-Aryl, 5-acryloyl, benzamide
Lipophilicity (LogP) High (Br, pivalamide) Moderate (polar substituents) Variable (aryl/chloro increase LogP)
Synthetic Flexibility Bromine allows cross-coupling Hydroxypropoxy enables PEGylation Acryloyl groups permit photochemical reactions
Biological Activity Hypothesized anticancer/immunomodulatory Confirmed STING agonist in ADCs Unreported (structural similarity to kinase inhibitors)
Metabolic Stability High (tertiary amide resists hydrolysis) Moderate (primary amide susceptible) Low (benzamide may undergo cleavage)

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